COX Enzyme Inhibition: (+)-Ketorolac vs (S)-Ketorolac and Racemate
(+)-Ketorolac (R-enantiomer) exhibits negligible COX inhibitory activity compared to (S)-ketorolac and the racemic mixture. Against rat COX-1, the IC50 for (S)-ketorolac is 0.10 μM, making it approximately twice as potent as the racemate (IC50 0.27 μM). In stark contrast, (R)-ketorolac [(+)-Ketorolac] demonstrates an IC50 > 100 μM, confirming it is virtually inactive as a COX inhibitor [1]. This >1000-fold difference in potency establishes a clear functional divergence between enantiomers.
| Evidence Dimension | COX-1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 100 μM |
| Comparator Or Baseline | (S)-Ketorolac: IC50 = 0.10 μM; Racemic Ketorolac: IC50 = 0.27 μM |
| Quantified Difference | Target compound is >1000-fold less potent than (S)-ketorolac |
| Conditions | Recombinant rat COX-1 enzyme system |
Why This Matters
This data definitively segregates (+)-Ketorolac from the COX-dependent pharmacology of racemic ketorolac, enabling its use as a negative control for COX-mediated effects or as a tool for interrogating COX-independent mechanisms.
- [1] Santa Cruz Biotechnology. Ketorolac (tromethamine salt) Technical Datasheet. CAS 74103-07-4. View Source
